![molecular formula C29H40O9 B1247789 (3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid](/img/structure/B1247789.png)

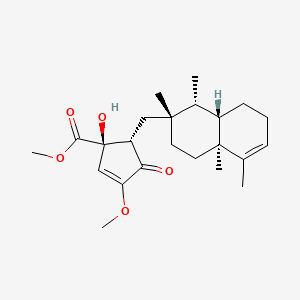

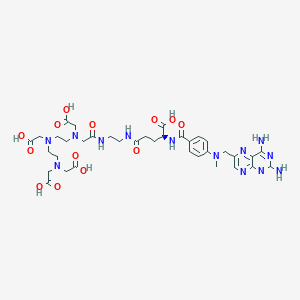

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid is a natural product isolated from a fungal species found in the Berkeley Pit, a former open-pit copper mine in Montana, USA . This compound has garnered significant attention due to its unique tetracyclic structure and potent anticancer activity in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of berkelic acid has been achieved through various synthetic routes. One notable method involves a Catellani reaction/oxa-Michael cascade to construct the isochroman scaffold, followed by a one-pot deprotection/spiroacetalization operation to form the tetracyclic core structure . Another approach utilizes a regio- and stereoselective synthesis of the tetracyclic skeleton by tandem spiroacetal/pyran formation from a simpler alkyne precursor .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for berkelic acid due to its complex structure and the challenges associated with its synthesis. Most of the synthetic efforts are focused on laboratory-scale production for research purposes.

Chemical Reactions Analysis

Types of Reactions

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in berkelic acid.

Substitution: Substitution reactions can introduce new functional groups into the berkelic acid molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of berkelic acid include palladium catalysts, epoxides, and acid chlorides . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are various derivatives of berkelic acid, which are often studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of berkelic acid involves its interaction with specific molecular targets and pathways within cancer cells. It is believed to inhibit key enzymes and disrupt cellular processes essential for cancer cell survival and proliferation . Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid shares structural similarities with other fungal metabolites such as spicifernin and pulvilloric acid . its unique tetracyclic structure and potent anticancer activity set it apart from these compounds. The comparison highlights berkelic acid’s distinctiveness in terms of both structure and biological activity .

List of Similar Compounds

- Spicifernin

- Pulvilloric acid

- Other fungal metabolites with similar structural motifs

Properties

Molecular Formula |

C29H40O9 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |

InChI |

InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19-,21+,28?,29+/m1/s1 |

InChI Key |

KUPCHRRTAPZASB-VMBHYQKPSA-N |

Isomeric SMILES |

CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@@H]([C@H](CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |

Canonical SMILES |

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |

Synonyms |

berkelic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)

![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)

![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)